2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15(2)17-7-9-18(10-8-17)23-19(26)14-27-20-13-16(3)22-21(24-20)25-11-5-4-6-12-25/h7-10,13,15H,4-6,11-12,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHDISGCABKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique structure comprising a piperidine ring, a pyrimidine moiety, and an acetamide functional group. Its synthesis typically involves several steps:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving appropriate aldehydes and amidines.
- Introduction of the Piperidine Group : Nucleophilic substitution reactions are commonly used for this purpose.
- Coupling with the Phenyl Group : Techniques such as palladium-catalyzed cross-coupling reactions are employed to attach the phenyl group to the pyrimidine structure.
Structural Formula
The molecular formula for this compound is , with a molecular weight of approximately 354.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
Therapeutic Applications
Research indicates that this compound may exhibit various therapeutic effects, including:
- Anti-inflammatory Properties : By modulating inflammatory pathways, it may serve as a therapeutic agent in conditions characterized by excessive inflammation.
- Antimicrobial Activity : Investigations into its efficacy against bacterial strains have shown promising results, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this specific acetamide derivative:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Dimethyl substitution on phenyl ring | Enhanced lipophilicity |
| 6-Methylpyrimidin-4-yloxyacetic acid | Lacks piperidine moiety | Simpler structure with potential anti-inflammatory properties |
This table illustrates how variations in substituents and structural complexity can influence biological activities.
Comparison with Similar Compounds
Piperidinyl vs. Tetrahydroisoquinolinyl Substitution
- Analog: 2-{[6-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide (CAS: 1251633-24-5) Structural Difference: Replacement of piperidin-1-yl with a tetrahydroisoquinolin-2-yl group. This modification could improve target affinity or metabolic stability .
Piperidinyl vs. Pyrrolidinyl Substitution
- Analog: Methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate (CAS: 1030097-37-0) Structural Difference: Piperidinyl (6-membered ring) replaced with pyrrolidinyl (5-membered ring). Pyrrolidine’s smaller size may improve membrane permeability .
Variations in the Aryl Acetamide Moiety
Isopropylphenyl vs. Trifluoromethylphenyl
- Analog : 2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 1226454-52-9)
- Structural Difference : 4-Isopropylphenyl replaced with 2-(trifluoromethyl)phenyl.
- Impact : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and influence binding affinity through hydrophobic or dipole interactions. Molecular weight increases to 394.4 g/mol (C₁₉H₂₁F₃N₄O₂) .
Isopropylphenyl vs. Fluorophenyl
- Analog: N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS: 1226447-34-2) Structural Difference: 4-Isopropylphenyl replaced with 2-fluorophenyl.
Core Heterocycle Modifications
- Purine-Based Analogs: HC-030031 and CHEM-5861528 Structural Difference: Pyrimidine core replaced with a purine scaffold (1,2,3,6-tetrahydropurin-7-yl).
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
